molecular formula C29H44O9 B1680607 罗得辛 A CAS No. 545-49-3

罗得辛 A

货号 B1680607
CAS 编号: 545-49-3
分子量: 536.7 g/mol
InChI 键: HFMLTKBZNAPPNY-CEKKCSHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhodexin A is a compound with the molecular formula C29H44O9 . It is a cardiac glycoside, a class of natural products isolated from a range of plant sources . Rhodexin A was first isolated in 1951 from the leaves and roots of Rohdea Japonica .


Synthesis Analysis

The synthesis of Rhodexin A involves a very hindered inverse electron demand Diels−Alder reaction . The C8-diastereomer of the fully elaborated tetracyclic core of Rhodexin A was prepared in good yield and excellent selectivity using as the key step the stepwise Diels−Alder reaction of the very hindered dienone and the silyl enol ether .


Molecular Structure Analysis

Rhodexin A is distinguished by its unusual geometry at the AB and CD ring junctures, displaying a cis rather than a trans fusion, a tertiary hydroxyl group at C14, and a β-butenolide moiety at C17 . It has an average mass of 536.654 Da and a mono-isotopic mass of 536.298523 Da .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Rhodexin A is the inverse electron demand Diels−Alder reaction . This reaction forms the steroid core of the molecule via a mechanism that is essentially a Mukaiyama Michael reaction, followed by a Mukaiyama aldol process .


Physical And Chemical Properties Analysis

Rhodexin A has a molecular formula of C29H44O9 . It has an average mass of 536.654 Da and a mono-isotopic mass of 536.298523 Da . More detailed physical and chemical properties would require specific experimental measurements.

科学研究应用

合成中的催化

罗得辛 A 一直是合成研究的重点,并开发了创新方法。Guzaev (2013) 描述了一种使用光学活性片段衍生的 Wieland-Miescher 酮和香芹酮进行会聚狄尔斯-阿尔德反应的新合成罗得辛 A 的方法。这项研究还开发了用于合成过程中的新的路易斯酸体系 Guzaev (2013)。同样,Jung 和 Yoo (2011) 报告了一种有效的罗得辛 A 全合成,突出了逆电子需求狄尔斯-阿尔德反应的使用 Jung & Yoo (2011)

癌症治疗的潜力

研究还探讨了罗得辛 A 在癌症治疗中的潜力。Umebayashi 等人(2003 年)研究了其对人白血病 K562 细胞的细胞毒作用,注意到其诱导细胞周期停滞和凋亡的效力,这表明其作为癌症治疗候选者的潜力 Umebayashi 等人(2003 年)。Masuda 等人(2003 年)支持这一发现,他们发现罗得辛 A 是日本罗地亚的主要细胞毒性成分,对 K562 细胞具有显着活性,表明其在癌症治疗中的潜力 Masuda 等人(2003 年)

强心作用

罗得辛 A 的强心作用在历史上已被注意到。Iida (1955) 研究了其对离体蛙心的作用,将其作用与地高辛(一种著名的强心苷)进行了比较 Iida (1955)。此外,Kikuchi 和 Chen (1964) 证实了罗得辛 A 的强心作用,量化了其在动物模型中的作用和吸收特性 Kikuchi & Chen (1964)

未来方向

The appealing bioactivity of Rhodexin A and its interesting set of synthetic challenges have prompted interest in pursuing an efficient and enantioselective total synthesis of Rhodexin A . Future research may focus on improving the synthesis process and exploring its potential therapeutic applications.

属性

IUPAC Name

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16+,17-,18+,19+,20+,22+,23-,24+,25+,26-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLTKBZNAPPNY-CEKKCSHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318334
Record name Rhodexin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodexin A

CAS RN

545-49-3
Record name Rhodexin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodexin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodexin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodexin A
Reactant of Route 2
Rhodexin A
Reactant of Route 3
Rhodexin A
Reactant of Route 4
Rhodexin A
Reactant of Route 5
Rhodexin A
Reactant of Route 6
Rhodexin A

Citations

For This Compound
175
Citations
ME Jung, M Guzaev - The Journal of Organic Chemistry, 2013 - ACS Publications
… In summary, the assembly of the tetracyclic core of rhodexin A (1) via a very hindered … , resulting in the C8 diastereomer of the rhodexin A core. Studies are currently underway to change …
Number of citations: 27 pubs.acs.org
ME Jung, D Yoo - Organic Letters, 2011 - ACS Publications
… The final conversion of 18 to rhodexin A (1) required formation of the butenolide and … 2 M HCl afforded rhodexin A (1). The identity of our synthetic sample with natural rhodexin A was …
Number of citations: 61 pubs.acs.org
C Umebayashi, N Yamamoto, H Nakao… - Biological and …, 2003 - jstage.jst.go.jp
… Of the rhodexins, it was reported that rhodexin A exerted a digitalis-… rhodexin A on human leukemia K562 cells using a flow cytometric technique10) in order to determine if rhodexin A …
Number of citations: 20 www.jstage.jst.go.jp
ME Jung, HV Chu - Organic Letters, 2008 - ACS Publications
… ) rhodexin A is also active against human leukemia K562 cells (IC 50 19 nM). (3) Like all cardiac glycosides, rhodexin A differs … and potent bioactivity, rhodexin A represents an attractive …
Number of citations: 26 pubs.acs.org
H NAWA - Proceedings of the Japan Academy, 1951 - jstage.jst.go.jp
… Rhodexin A gives by the action of alkali an isomer which is negative to Legal test. The fact indicates that rhodexin A has a tertiary hydroxyl group at C,, . If the aglycone of rhodexin A is …
Number of citations: 27 www.jstage.jst.go.jp
JA Smith, GR Paterson - Journal of Pharmacy and …, 1967 - Wiley Online Library
… (Aldrich Chemical Co.), strophanthidin and L-rhamnose (Mann Research Lab.), and D-glucose (British Drug Houses), as well as authentic samples of sarmentogenin and rhodexin A. All …
Number of citations: 18 onlinelibrary.wiley.com
ME Jung, HV Chu - Tetrahedron letters, 2011 - Elsevier
… A concise synthesis of novel cardiac glycoside analogues of rhodexin A, 14 and 24, having the BCD tricyclic system is described. The key constructive step is an inverse-electron demand …
Number of citations: 8 www.sciencedirect.com
T Masuda, Y Oyama, N Yamamoto… - Bioscience …, 2003 - jstage.jst.go.jp
… japonica was isolated and identiˆed to be rhodexin A, which has been isolated as a cardetonic agent of the plant. The IC50 value for rhodexin A against the growth of K562 cells was 19 …
Number of citations: 19 www.jstage.jst.go.jp
W Kubelka, B Kopp, K Jentzsch, H Ruis - Phytochemistry, 1977 - Elsevier
… place mainly with convallatoxin and to a smaller extent with convallatoxol and rhodexin A. … ] uon Rhodexin A. 14,Omg kristallines und chromatographisch reines Rhodexin A wurden in 0,…
Number of citations: 14 www.sciencedirect.com
JA SMITH, GR PATERSON - Journal of Pharmacy and Pharmacology, 1967 - lib3.dss.go.th
… (Aldrich Chemical Co.), stro phanthidin and L-rhamnose (Mann Research Lab.), and D-glucose (British Drug Flouses), as well as authentic samples of sarmentogenin and rhodexin A. …
Number of citations: 0 lib3.dss.go.th

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。